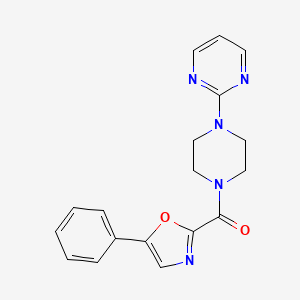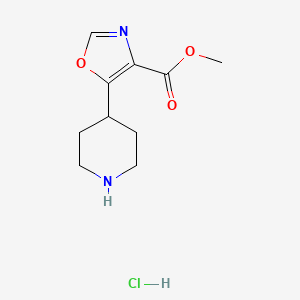![molecular formula C21H21ClN6O B2494167 N4-(3-clorofenil)-N6-(3-metoxipropil)-1-fenil-1H-pirazolo[3,4-d]pirimidina-4,6-diamina CAS No. 946218-55-9](/img/structure/B2494167.png)
N4-(3-clorofenil)-N6-(3-metoxipropil)-1-fenil-1H-pirazolo[3,4-d]pirimidina-4,6-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H21ClN6O and its molecular weight is 408.89. The purity is usually 95%.
BenchChem offers high-quality N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antituberculosos
La tuberculosis (TB) sigue siendo un desafío de salud global, y la aparición de cepas resistentes a los medicamentos exige el desarrollo de nuevos compuestos antituberculosos. Los investigadores han explorado el andamiaje de pirrolo[2,3-d]pirimidina por su potencial para combatir la TB. Un estudio de Jesumoroti et al investigó una biblioteca de treinta derivados de 7H-pirrolo[2,3-d]pirimidina. Entre estos, N-(4-fenoxifenil)-7H-pirrolo[2,3-d]pirimidin-4-amina demostró una potente actividad in vitro contra Mycobacterium tuberculosis, con una concentración inhibitoria mínima (MIC) de 0,488 µM. Es importante destacar que este compuesto no fue citotóxico para las células Vero humanas. Sus propiedades de semejanza a fármacos, incluyendo un valor de ClogP menor que 4 y un peso molecular inferior a 400, lo convierten en un candidato prometedor para su posterior optimización.
Materiales Funcionales y Desarrollo de Fármacos
El núcleo de pirrolo[2,3-d]pirimidina aparece en fármacos aprobados y candidatos clínicos. Por ejemplo, los fármacos anticancerígenos como ruxolitinib, tofacitinib y baricitinib contienen este motivo estructural . Los investigadores continúan explorando su potencial en el diseño de materiales funcionales y candidatos a fármacos debido a sus diversas propiedades farmacológicas.
Otras Aplicaciones
Si bien las aplicaciones específicas de este compuesto se extienden más allá de los ejemplos mencionados, se necesitan más investigaciones para descubrir su potencial completo. Su estructura única y su actividad biológica justifican la investigación en áreas como la inhibición de quinasas, la modulación de enzimas y otros contextos terapéuticos.
En resumen, N4-(3-clorofenil)-N6-(3-metoxipropil)-1-fenil-1H-pirazolo[3,4-d]pirimidina-4,6-diamina es prometedora como agente antituberculoso y puede encontrar aplicaciones en el desarrollo de fármacos y materiales funcionales. Los investigadores deben continuar explorando sus propiedades para desbloquear su potencial científico más amplio .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family and plays a crucial role in the regulation of cell cycle and transcription .
Mode of Action
The compound interacts with CDK6, inhibiting its activity . This inhibition disrupts the normal cell cycle progression and transcription process, leading to the suppression of cell proliferation . The compound has shown potent anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle, particularly the transition from G1 phase to S phase. This results in cell cycle arrest, preventing the cells from dividing and proliferating . The downstream effects include reduced tumor growth and potential induction of apoptosis in cancer cells .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK6 activity, leading to cell cycle arrest . On a cellular level, this results in the suppression of cell proliferation, which can lead to reduced tumor growth in the context of cancer .
Análisis Bioquímico
Biochemical Properties
N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of downstream targets . Additionally, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with other proteins such as cyclin A2, enhancing its inhibitory effects on cell cycle progression .
Cellular Effects
N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also triggers apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine modulates cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and growth .
Molecular Mechanism
The molecular mechanism of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its binding interactions with key biomolecules. The compound binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of substrates required for cell cycle progression, leading to cell cycle arrest . Additionally, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine influences gene expression by modulating transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity for extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy . Long-term studies have shown that continuous treatment with this compound results in sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in diminished therapeutic benefits and increased side effects .
Metabolic Pathways
N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is involved in various metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid and excreted via the urine . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
Within cells and tissues, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is transported and distributed through specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, it localizes to the cytoplasm and nucleus, where it exerts its inhibitory effects on CDK2 and other targets . The compound’s distribution is influenced by its lipophilicity and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is critical for its activity and function. The compound predominantly localizes to the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The nuclear localization enhances its ability to inhibit cell cycle progression and induce apoptosis .
Propiedades
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-29-12-6-11-23-21-26-19(25-16-8-5-7-15(22)13-16)18-14-24-28(20(18)27-21)17-9-3-2-4-10-17/h2-5,7-10,13-14H,6,11-12H2,1H3,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGSXBDWTHZAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide](/img/structure/B2494089.png)

![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2494093.png)
![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)

![4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2494103.png)
![4-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]butanoic acid](/img/structure/B2494105.png)
![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)

